molecular formula C12H13NO4S B3016272 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide CAS No. 946259-68-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

Cat. No.: B3016272
CAS No.: 946259-68-3
M. Wt: 267.3
InChI Key: PSLWYRIHLHOMTD-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl group attached to the amide nitrogen of 3-methoxybenzamide. This sulfone-containing heterocyclic moiety confers unique electronic and steric properties, making the compound structurally distinct from simpler benzamide analogs. The 3-methoxy group on the benzamide ring enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLWYRIHLHOMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide typically involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The reaction conditions include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

The 3-methoxybenzamide scaffold is a common structural motif in drug discovery. Key analogs and their distinguishing features include:

Compound Name Substituent on Amide Nitrogen Key Biological Activity/Application Reference
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide 1,1-Dioxido-2,3-dihydrothiophen-3-yl Kinase inhibition (TLK2), antiviral screening
N-(1H-Indazol-3-yl)-3-methoxybenzamide (StA-NS2-2) 1H-Indazol-3-yl Antiviral (inhibits viral interactions)
N-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-methoxybenzamide Pyrazole-tert-butyl c-MET inhibition (low activity)
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide Piperazine-ethyl-cyanopyridine Dopamine D4 receptor PET tracer

Key Insights :

  • This may improve selectivity for kinases like TLK2 .
  • StA-NS2-2 (indazole-substituted) exhibits antiviral activity, suggesting the benzamide core is versatile across therapeutic areas, but the dihydrothiophen-sulfone group may confer distinct pharmacokinetic properties .
  • c-MET inhibitors with pyrazole substituents (e.g., N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-methoxybenzamide) showed reduced potency, highlighting the importance of the sulfone heterocycle for target engagement .
Sulfone-Containing Analogs

Compounds with sulfone or dihydrothiophene-dioxide groups share structural similarities but differ in biological activity:

Compound Name Key Structural Differences Activity Reference
N-(1,1-Dioxido-tetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide Additional 3,4,5-trimethoxybenzyl group Unspecified (structural analog)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Fluorophenyl-furan-methyl substitution Antiviral or kinase inhibition (hypothesized)
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine-thiosemicarbazide hybrid Intermediate for thiadiazole synthesis

Key Insights :

  • Fluorophenyl-furan substitution () introduces aromaticity and fluorophilicity, which may enhance binding to hydrophobic enzyme pockets or viral targets .
Dual-Acting Compounds with Benzamide Moieties

The benzamide scaffold is also utilized in multifunctional agents:

  • CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide): Combines a cyanoquinoline core with 3-methoxybenzamide, acting as a dual corrector-potentiator for ΔF508-CFTR in cystic fibrosis therapy . Unlike the sulfone-containing target compound, CoPo-22’s quinoline group enables π-π stacking with aromatic residues in CFTR, demonstrating the scaffold’s adaptability .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C13_{13}H15_{15}N O4_{4}S
Molecular Weight 281.33 g/mol
CAS Number 863021-14-1

The presence of the dioxido-thiophene moiety in the structure is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the methoxybenzamide group. Common reagents used include:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Acylating agents for introducing the benzamide functionality

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the oxadiazole-thioether class. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with similar structural features exhibited IC50_{50} values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells . This suggests that this compound may possess comparable anticancer properties.

Antimicrobial Activity

Antimicrobial evaluations indicate that compounds containing thiophene moieties often exhibit significant activity against various bacterial strains. For example, compounds with similar structures have shown inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The proposed mechanisms for the biological activity of this compound may include:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The dioxido group may facilitate oxidative stress within cells, contributing to cytotoxic effects against tumor cells.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against A549 cell lines. The most effective derivative showed an IC50_{50} value significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial activity, derivatives similar to this compound were tested against common pathogens. Results indicated notable inhibition rates that suggest potential for development into therapeutic agents .

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